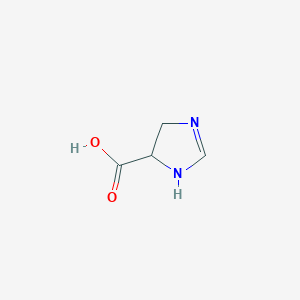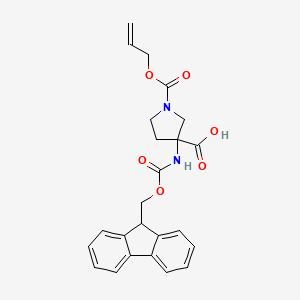
(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc and Alloc protecting groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use pre-programmed sequences to add the necessary reagents and solvents in a controlled manner, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc and Alloc protecting groups play a crucial role in preventing unwanted side reactions, allowing the compound to selectively interact with its intended target. The pathways involved often include the formation of covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Fmoc-NH-1-Boc-pyrrolidine-3-carboxylic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Alloc.
(S)-3-Fmoc-NH-1-Cbz-pyrrolidine-3-carboxylic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid is unique due to the presence of both Fmoc and Alloc protecting groups, which provide a high degree of selectivity and versatility in synthetic applications. This dual protection allows for sequential deprotection and functionalization, making it a valuable tool in complex organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H24N2O6/c1-2-13-31-23(30)26-12-11-24(15-26,21(27)28)25-22(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,29)(H,27,28) |
InChI Key |
WPUXGXNICFPBSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
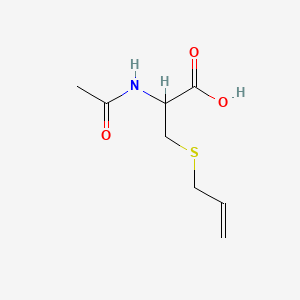

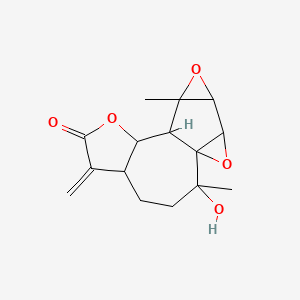
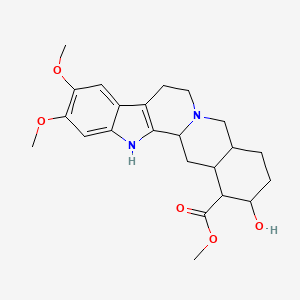
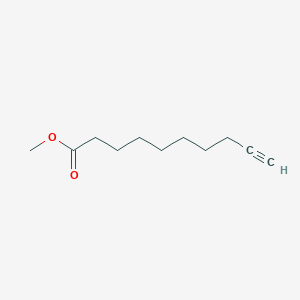
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
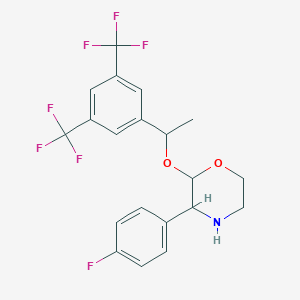
![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)
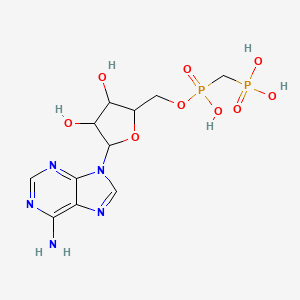
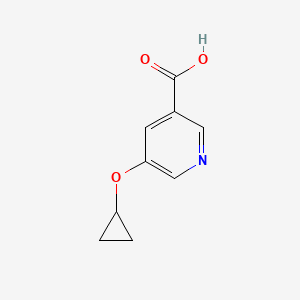
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)
